molecular formula C9H11FN2 B1345028 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886366-21-8

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1345028
CAS RN: 886366-21-8
M. Wt: 166.2 g/mol
InChI Key: NNXGSKKLUSOLHT-UHFFFAOYSA-N
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Description

“7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the CAS Number: 886366-21-8 . It has a molecular weight of 166.2 and its IUPAC name is 1S/C9H11FN2/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9 . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is 1S/C9H11FN2/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9 . This indicates that the molecule contains a fluorine atom attached to the 7th carbon in the benzodiazepine ring structure .


Physical And Chemical Properties Analysis

“7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a white to yellow solid . It has a molecular weight of 166.2 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Anti-Cancer Research

This compound has been studied for its potential as an anti-cancer agent. Researchers have designed and synthesized derivatives of this compound by introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs .

Anxiolytic and Antipsychotic Agent Development

In medical research, it has been explored for its role in drug development as an anxiolytic and antipsychotic agent. Clinical trials are currently underway to evaluate its safety and efficacy.

Proteomics Research

It is also used in proteomics research, where it may be involved in the study of proteins and their functions .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statement "Corrosion" . It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXGSKKLUSOLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649668
Record name 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886366-21-8
Record name 7-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886366-21-8
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